molecular formula C12H16FN B1399050 (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine CAS No. 1250003-06-5

(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine

Cat. No. B1399050
CAS RN: 1250003-06-5
M. Wt: 193.26 g/mol
InChI Key: RVKGNNNXKFWBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C12H16FN . It has a molecular weight of 193.26 g/mol . This compound is intended for research use only and is not for human or veterinary use.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point and other physical and chemical properties were not found in the search results.

Scientific Research Applications

Application in Corticotrophin-Releasing Factor Receptor Antagonism

A study by Gully et al. (2002) explored a derivative of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine, specifically SSR125543A, as a potent and selective antagonist for the corticotrophin-releasing factor (CRF)1 receptor. SSR125543A showed nanomolar affinity for human cloned or native CRF1 receptors, and was effective in inhibiting CRF-induced stimulation in various cell lines. This compound demonstrated potential for applications in stress-related disorders due to its ability to antagonize CRF in several rodent models of stress and anxiety (Gully et al., 2002).

Role in Stereochemistry and Medicinal Chemistry

Haufe et al. (2002) discussed the synthesis of monofluorinated cyclopropanecarboxylates, including derivatives related to (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine. These compounds have applications in the synthesis of carboxamides and analogs of tranylcypromine, an antidepressant drug. The study highlights the importance of such compounds in stereochemistry and the development of pharmaceuticals (Haufe et al., 2002).

Potential in Sigma Receptor Ligand Development

Research by Schinor et al. (2020) identified a class of stereo isomeric 2-aryl-2-fluoro-cyclopropan-1-amines as new sigma receptor ligands. These compounds, closely related to (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine, exhibited selectivity for the two subtypes of the sigma receptor. This discovery is significant for developing new therapeutic agents targeting the sigma receptor (Schinor et al., 2020).

Use in Nucleoside Analogue Synthesis

Singh and Chu (2020) studied the synthesis of nucleoside analogs using cyclopropanecarboxylates, related to the structure of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine. Although their synthesized derivatives did not show anti-HCV activity, the research contributes to the broader understanding of nucleoside analog synthesis, which is crucial in antiviral drug development (Singh & Chu, 2020).

Application in Enantioselective Synthesis

Lifchits and Charette (2008) applied the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a methodology relevant to compounds like (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine. This approach was used for enantioselective synthesis of a serotonin/norepinephrine reuptake inhibitor, demonstrating its utility in asymmetric synthesis and drug development (Lifchits & Charette, 2008).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-cyclopropyl-N-[(4-fluoro-2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-6-12(13)5-4-11(9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGNNNXKFWBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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